molecular formula C9H6ClF3O2 B2732514 Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate CAS No. 1339534-82-5

Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate

Cat. No. B2732514
M. Wt: 238.59
InChI Key: TWGMTJOJAIOEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate” is a valuable intermediate for preparing various pharmacologically active compounds . In particular, trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate” is represented by the InChI code 1S/C9H6ClF3O2/c1-15-9(14)7(10)4-2-5(11)8(13)6(12)3-4/h2-3,7H,1H3 . The molecular weight of the compound is 238.59 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate” are not fully detailed in the search results. The molecular weight of the compound is 238.59 .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate is a compound that has found applications in various synthetic pathways, leading to the production of complex molecules. One notable application is in the synthesis of (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, a precursor for trifluoromethylated cyclopropane derivatives. These derivatives are obtained through double alkylation with active methylene compounds, showcasing the reactivity and versatility of trifluoromethylated compounds in creating novel chemical structures with potential utility in pharmaceuticals and materials science (Kasai et al., 2012).

Catalytic Applications

Tris(pentafluorophenyl)boron, closely related in functionality to trifluorophenyl derivatives, serves as an efficient, air stable, and water-tolerant Lewis acid catalyst. It has been applied in various organic reactions, including aldol-type, Michael reactions, and Diels–Alder reactions, highlighting the role of fluorinated compounds in enhancing the reactivity and selectivity of catalytic processes (Ishihara et al., 1995).

Inhibition of Methanogenesis

Methyl fluoride, another fluorinated compound, has been studied for its ability to inhibit methanogenesis in pure and mixed cultures of anaerobic bacteria and archaea. This research illustrates the potential environmental applications of fluorinated compounds in controlling methane production, a potent greenhouse gas (Janssen & Frenzel, 1997).

Electrophilic Trifluoromethylation

The trifluoromethyl group's incorporation into aromatic and heteroaromatic compounds has been facilitated by catalysts such as methyltrioxorhenium. This method enables direct electrophilic trifluoromethylation, yielding products with potential pharmaceutical and agrochemical applications due to the unique properties imparted by the trifluoromethyl group (Mejía & Togni, 2012).

Antimicrobial and Anticancer Activity

Fluorinated compounds, including those with trifluorophenyl groups, have shown significant antimicrobial and anticancer activities. For example, new thiourea derivatives synthesized from 3,4,5-trifluorophenyl compounds demonstrated potent activity against bacterial and fungal strains, highlighting the potential of fluorinated compounds in developing new antimicrobial agents (Limban et al., 2011). Additionally, compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate structures have shown selective inhibition of colon cancer cell proliferation, indicating the therapeutic potential of structurally modified fluorinated compounds (Rayes et al., 2020).

properties

IUPAC Name

methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-9(14)7(10)4-2-5(11)8(13)6(12)3-4/h2-3,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGMTJOJAIOEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C(=C1)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate

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